![molecular formula C10H19NO2 B13188683 1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl ring substituted with an aminomethyl group and a methoxy group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol involves several steps. One common method includes the reaction of cyclobutanone with formaldehyde and ammonia to form the aminomethylcyclobutyl intermediate. This intermediate is then reacted with methanol in the presence of an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity levels .
Analyse Chemischer Reaktionen
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in enzyme inhibition or receptor modulation .
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol can be compared to similar compounds such as:
(1-(Aminomethyl)cyclobutyl)methanol: This compound has a similar cyclobutyl structure but lacks the methoxy group, leading to different chemical and biological properties.
1-(Aminomethyl)cyclobutanol: Another similar compound, differing in the position and type of substituents on the cyclobutyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-5-10(12,6-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
ZBWHEMYQISUQEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C1)(C2(CCC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


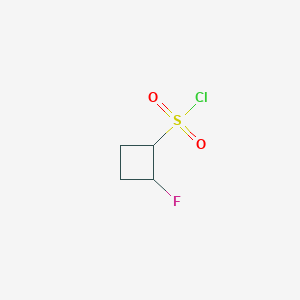
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13188612.png)
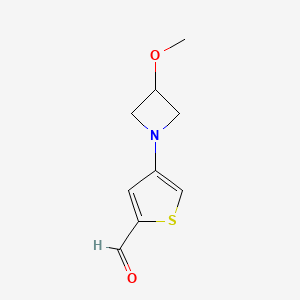
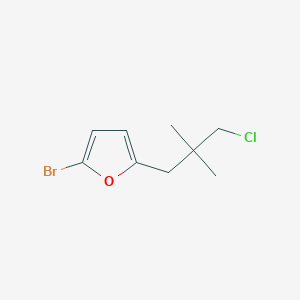
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13188625.png)
![2-[(4-Ethylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13188628.png)
![2-[2-(3-Cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13188635.png)
![2-[(2-Methylphenyl)methyl]oxirane](/img/structure/B13188637.png)

![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13188648.png)

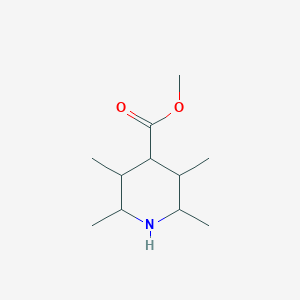
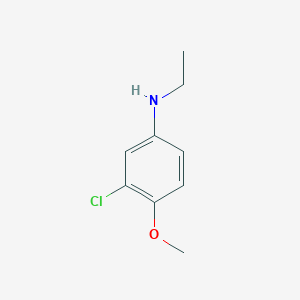
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,3-thiadiazole](/img/structure/B13188661.png)
